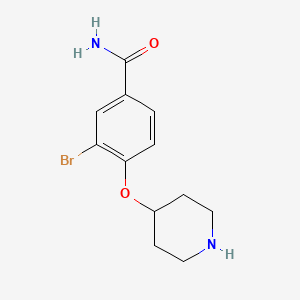![molecular formula C11H12BrN3 B12087525 7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087525.png)
7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a benzotriazole ring substituted with a bromine atom at the 7th position and a cyclopentyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole typically involves the bromination of 1-cyclopentyl-1H-benzo[d][1,2,3]triazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: It serves as a probe in biochemical studies to understand the interactions of benzotriazole derivatives with biological macromolecules.
Industrial Applications: The compound is investigated for its use in corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzotriazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The bromine atom and cyclopentyl group can influence the compound’s lipophilicity and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine atom, which can affect its reactivity and biological activity.
7-Bromo-1H-benzo[d][1,2,3]triazole: Lacks the cyclopentyl group, which can influence its solubility and interaction with biological targets.
1-Cyclopentyl-1H-indazole: A similar heterocyclic compound with different electronic properties due to the indazole ring.
Uniqueness
7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both the bromine atom and the cyclopentyl group, which together influence its chemical reactivity, biological activity, and potential applications. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets and improve its overall properties for various applications.
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
7-bromo-1-cyclopentylbenzotriazole |
InChI |
InChI=1S/C11H12BrN3/c12-9-6-3-7-10-11(9)15(14-13-10)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 |
InChI Key |
CKCWLMZDNVDDCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=CC=C3Br)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-](/img/structure/B12087457.png)

![N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine](/img/structure/B12087461.png)






![[7-(2,2-dimethylpropanoyloxy)-4-oxo-3H-quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12087506.png)

![2-Piperidineethanol, 1-[1-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propenyl]-, (E)-](/img/structure/B12087517.png)


